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molecular formula C34H68O2 B143676 Cetyl stearate CAS No. 1190-63-2

Cetyl stearate

Cat. No. B143676
M. Wt: 508.9 g/mol
InChI Key: SSZBUIDZHHWXNJ-UHFFFAOYSA-N
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Patent
US07566747B2

Procedure details

The encapsulant is soluble in the polymerizer, and solid at room temperature. Examples of encapsulants are polymers and waxes. Waxes include waxy polymers. Waxes are water insoluble, organic materials that are solid or semi-solid at room temperature and usually of lower density than water, and typically can be melted above room temperature to form a liquid. Preferred waxes include any naturally occurring and synthetic waxes, wax esters, and greases that generally have a melting temperature of 30° C. or more with a melting range of less than 10° C. and are usually non-reactive with the reagents or solvents to which they are exposed. Examples of waxes are esters of various long-chain (fatty) alcohols and long-chain acids, preferably where at least one member of the ester has 10 or more carbon atoms, including various unsaturated and branched chain types and also those esters of glycerols and sterols. Also, certain free alcohols or acids have wax-like properties of melting temperature and inertness. Examples of saturated fatty acids that can be used are capric, lauric, myristic, palmitic, margaric, stearic, arachidic, behenic, tetracosanic, lignoceric, cerotic, and melissic. Some examples of unsaturated fatty acids that can be used are tiglic, hypogaeic, gaidic, physetoleic, elaidic, oleic, isooleic, erudic, brassidic, and isoerudic. Some examples of fatty alcohols that can be used are octadecyl, carnaubyl, ceryl, melissyl, and phytol. Also included are various esters of these and other fatty acids with any suitable fatty alcohols, or sterols such as cholesterol, or glycerols. Other examples are natural or suitably modified or derivatized waxes such as various plant derived waxes, greases and oils including carnauba wax, cranberry wax, ouricuri wax, candelilla wax, raphia wax, apple, cotton and cactus waxes; waxes (including greases) produced by bacteria (e.g. cetyl stearate); fungi, protozoa and algae; various invertebrate waxes and greases including insect waxes such as beeswaxes (e.g. triacontyl palmitate, palmatyl palmitate), and Coccus sp. derived waxes (e.g. lac, cochineal and Chinese insect); other animal fats (e.g. triglycerides) and waxes including spermaceti (e.g. cetyl palmitate), lanolin and wool grease.
[Compound]
Name
wax esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
unsaturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
glycerols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
long-chain acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
glycerols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Identifiers

REACTION_CXSMILES
C[CH:2]([CH2:4][CH2:5][CH2:6][C@H:7]([CH2:9][CH2:10][CH2:11][C@H:12]([CH2:14][CH2:15][CH2:16]/[C:17](=[CH:19]/[CH2:20][OH:21])/C)C)C)[CH3:3].CC([CH2:25][CH2:26][CH2:27][C@H:28]([C@@H:30]1[C@:48]2(C)[C@H:33]([C@H:34]3[C@H:45]([CH2:46][CH2:47]2)[C@]2(C)[C:37]([CH2:38][C@H:39](CC2)[OH:40])=[CH:36][CH2:35]3)[CH2:32][CH2:31]1)C)C>O>[C:39]([O:21][CH2:20][CH2:19][CH2:17][CH2:16][CH2:15][CH2:14][CH2:12][CH2:11][CH2:10][CH2:9][CH2:7][CH2:6][CH2:5][CH2:4][CH2:2][CH3:3])(=[O:40])[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:45][CH2:46][CH2:47][CH2:48][CH2:33][CH2:32][CH2:31][CH2:30][CH2:28][CH2:27][CH2:26][CH3:25]

Inputs

Step One
Name
wax esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
unsaturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
Step Six
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
Step Eleven
Name
glycerols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fifteen
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
long-chain acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
glycerols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is soluble in the polymerizer, and solid at room temperature
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
can be melted above room temperature
CUSTOM
Type
CUSTOM
Details
to form a liquid

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07566747B2

Procedure details

The encapsulant is soluble in the polymerizer, and solid at room temperature. Examples of encapsulants are polymers and waxes. Waxes include waxy polymers. Waxes are water insoluble, organic materials that are solid or semi-solid at room temperature and usually of lower density than water, and typically can be melted above room temperature to form a liquid. Preferred waxes include any naturally occurring and synthetic waxes, wax esters, and greases that generally have a melting temperature of 30° C. or more with a melting range of less than 10° C. and are usually non-reactive with the reagents or solvents to which they are exposed. Examples of waxes are esters of various long-chain (fatty) alcohols and long-chain acids, preferably where at least one member of the ester has 10 or more carbon atoms, including various unsaturated and branched chain types and also those esters of glycerols and sterols. Also, certain free alcohols or acids have wax-like properties of melting temperature and inertness. Examples of saturated fatty acids that can be used are capric, lauric, myristic, palmitic, margaric, stearic, arachidic, behenic, tetracosanic, lignoceric, cerotic, and melissic. Some examples of unsaturated fatty acids that can be used are tiglic, hypogaeic, gaidic, physetoleic, elaidic, oleic, isooleic, erudic, brassidic, and isoerudic. Some examples of fatty alcohols that can be used are octadecyl, carnaubyl, ceryl, melissyl, and phytol. Also included are various esters of these and other fatty acids with any suitable fatty alcohols, or sterols such as cholesterol, or glycerols. Other examples are natural or suitably modified or derivatized waxes such as various plant derived waxes, greases and oils including carnauba wax, cranberry wax, ouricuri wax, candelilla wax, raphia wax, apple, cotton and cactus waxes; waxes (including greases) produced by bacteria (e.g. cetyl stearate); fungi, protozoa and algae; various invertebrate waxes and greases including insect waxes such as beeswaxes (e.g. triacontyl palmitate, palmatyl palmitate), and Coccus sp. derived waxes (e.g. lac, cochineal and Chinese insect); other animal fats (e.g. triglycerides) and waxes including spermaceti (e.g. cetyl palmitate), lanolin and wool grease.
[Compound]
Name
wax esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
unsaturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
glycerols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
long-chain acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
glycerols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Identifiers

REACTION_CXSMILES
C[CH:2]([CH2:4][CH2:5][CH2:6][C@H:7]([CH2:9][CH2:10][CH2:11][C@H:12]([CH2:14][CH2:15][CH2:16]/[C:17](=[CH:19]/[CH2:20][OH:21])/C)C)C)[CH3:3].CC([CH2:25][CH2:26][CH2:27][C@H:28]([C@@H:30]1[C@:48]2(C)[C@H:33]([C@H:34]3[C@H:45]([CH2:46][CH2:47]2)[C@]2(C)[C:37]([CH2:38][C@H:39](CC2)[OH:40])=[CH:36][CH2:35]3)[CH2:32][CH2:31]1)C)C>O>[C:39]([O:21][CH2:20][CH2:19][CH2:17][CH2:16][CH2:15][CH2:14][CH2:12][CH2:11][CH2:10][CH2:9][CH2:7][CH2:6][CH2:5][CH2:4][CH2:2][CH3:3])(=[O:40])[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:45][CH2:46][CH2:47][CH2:48][CH2:33][CH2:32][CH2:31][CH2:30][CH2:28][CH2:27][CH2:26][CH3:25]

Inputs

Step One
Name
wax esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
unsaturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
Step Six
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
Step Eleven
Name
glycerols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fifteen
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
long-chain acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
glycerols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is soluble in the polymerizer, and solid at room temperature
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
can be melted above room temperature
CUSTOM
Type
CUSTOM
Details
to form a liquid

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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